N-[2-(4-ethylphenoxy)ethyl]acetamide
Description
N-[2-(4-Ethylphenoxy)ethyl]acetamide is an acetamide derivative featuring a 4-ethylphenoxy group linked to the acetamide moiety via an ethyl chain. The 4-ethylphenoxy group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-11-4-6-12(7-5-11)15-9-8-13-10(2)14/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFLECPYRHCFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenoxy)ethyl]acetamide typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: N-[2-(4-ethylphenoxy)ethyl]amine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-ethylphenoxy)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Ethylphenoxy)-N-(2-(pyridin-4-yl)benzofuran-5-yl)acetamide (3h)
2-(4-Ethylphenoxy)-N-(2-methylbenzofuran-5-yl)acetamide (2f)
- Structure : Benzofuran substituent with a methyl group.
- Properties : Demonstrated in NMR studies; methyl groups may improve metabolic stability by blocking oxidative sites .
Heterocyclic and Piperidine-Containing Derivatives
2-(4-Ethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
- Structure : Features furan and thiophene rings.
2-(4-Ethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Structure : Piperidine moiety at the phenyl position.
- Properties : Piperidine’s basic nitrogen may enhance water solubility and facilitate interactions with acidic residues in biological targets .
Melatonergic Ligands and Pharmacological Analogs
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
- Structure: Methoxyphenyl and phenylamino groups.
- Activity : MT2-selective partial agonist with sleep-inducing and anxiolytic effects in rodents. Molecular weight: 284.35 g/mol .
- Comparison: The absence of a phenoxy group in UCM765 may reduce lipophilicity compared to the target compound, impacting blood-brain barrier penetration.
UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide)
- Structure : Bromo and fluoro substituents.
- Activity : Improved metabolic stability over UCM765 due to halogenation, which blocks cytochrome P450-mediated oxidation .
Cyclohexenyl and Aliphatic Substitutions
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide
- Structure : Cyclohexenyl group replaces the ethyl chain.
- Properties : Higher molecular weight (287.40 g/mol) and increased aliphatic character, likely enhancing membrane permeability but reducing aqueous solubility .
Data Tables
Table 1. Key Structural and Pharmacological Comparisons
Research Findings and Trends
- Synthetic Flexibility: Derivatives with 4-ethylphenoxy groups are synthesized via cross-coupling or reductive amination, enabling diverse structural modifications .
- Pharmacological Potential: MT2 receptor ligands (e.g., UCM765) demonstrate that N-ethylacetamide scaffolds are viable for central nervous system targets, but phenoxy-containing analogs may require optimization for blood-brain barrier penetration .
- Metabolic Stability : Halogenation (e.g., bromo in UCM924) or methyl groups (e.g., 2f) improve stability by blocking metabolic hotspots .
- Solubility Considerations : Piperidine or pyridine substitutions enhance water solubility, whereas aromatic systems (e.g., benzofuran) may necessitate formulation adjustments .
Biological Activity
N-[2-(4-ethylphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses the following structural formula:
- Molecular Formula: C12H17NO2
- Molecular Weight: 205.27 g/mol
The compound features an acetamide functional group linked to a 2-(4-ethylphenoxy)ethyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. Preliminary studies suggest that it may modulate inflammatory processes by acting on pathways related to pain and inflammation.
Biological Activities
-
Anti-inflammatory Effects:
- Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
-
Analgesic Properties:
- The compound has been explored for its analgesic effects, which may be mediated by its action on pain receptors or pathways involved in pain perception.
- Antitumor Activity:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Modulation of pain pathways | |
| Antitumor | Efficacy against cancer cell lines |
Case Study: In Vitro Antitumor Activity
A study investigated the effects of this compound on human prostate cancer cells (PC-3). The compound was found to induce apoptosis and inhibit cell proliferation, demonstrating significant antitumor potential at low micromolar concentrations .
Comparisons with Similar Compounds
This compound can be compared with other compounds featuring similar structures. For example:
| Compound Name | Notable Activities |
|---|---|
| N-(4-ethoxyphenyl)-2-(2-methylphenoxy)acetamide | Antagonist activity at alpha-adrenoceptors |
| 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide | Potential analgesic properties |
These comparisons highlight the unique properties of this compound, particularly in its specific interactions with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
